Lipophilicity Gap: 4-Benzyloxyphenylacetone Is 10‑ to 100‑Fold More Lipophilic Than 4‑Hydroxy- or 4‑Methoxyphenylacetone
4‑Benzyloxyphenylacetone exhibits an experimental LogP of 3.40 (chemsrc) and an ACD/LogP of 3.01 with an ACD/LogD₇.₄ of 3.25 . In contrast, the free phenol 4‑hydroxyphenylacetone has a reported XlogP of 0.80–1.52, and the methyl ether 4‑methoxyphenylacetone has an XlogP of 1.60–1.83 [1][2]. The benzyloxy derivative therefore possesses a calculated octanol‑water partition coefficient roughly 10‑ to 100‑fold higher than its closest in‑class analogs. This lipophilicity differential governs organic‑solvent extractability, chromatographic retention, and – when the benzyl group remains in a bioactive molecule – passive membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP / LogD) |
|---|---|
| Target Compound Data | LogP 3.40 (experimental, chemsrc); ACD/LogP 3.01; ACD/LogD₇.₄ 3.25 (ChemSpider) |
| Comparator Or Baseline | 4-Hydroxyphenylacetone: XlogP 0.80, AlogP 1.52 (PlantEDB); 4-Methoxyphenylacetone: XlogP 1.60, AlogP 1.83 (PlantEDB) |
| Quantified Difference | ΔLogP ≈ 1.2–2.6 log units vs. 4‑hydroxy; ΔLogP ≈ 1.2–1.8 log units vs. 4‑methoxy |
| Conditions | Predicted and experimentally derived LogP values from authoritative databases (ChemSpider, chemsrc, PlantEDB); all values determined for the neutral species |
Why This Matters
A >10‑fold higher LogP directly governs extraction efficiency during aqueous work‑up, flash‑chromatography elution order, and suitability for reactions requiring anhydrous organic media, making the benzyloxy analog the preferred intermediate when high organic‑phase partitioning is required.
- [1] PlantEDB. 4-Hydroxyphenylacetone – XlogP 0.80, AlogP 1.52. https://plantaedb.com/compounds/4-hydroxyphenylacetone (accessed 2026-05-05). View Source
- [2] PlantEDB. 4-Methoxyphenylacetone – XlogP 1.60, AlogP 1.83. https://plantaedb.com/compounds/4-methoxyphenylacetone (accessed 2026-05-05). View Source
